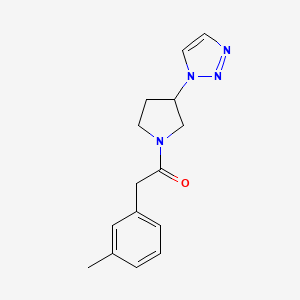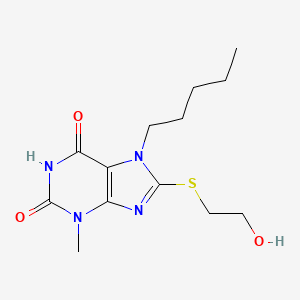
Methyl (2-nitrophenyl)propiolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl (2-nitrophenyl)propiolate” is an organic compound. It is the methyl ester of propiolic acid, the simplest acetylenic carboxylic acid . It is a colorless liquid that is miscible with organic solvents .
Synthesis Analysis
Methyl propiolate is a reagent and building block for the synthesis of other organic compounds, reactions that exploit the electrophilicity of the alkyne group . A study on the reactivity of the complexes [ReY(CO)3(bipy)] (Y = NH2, NHMe, NH p Tol, OH, OMe, OPh, PH2, PHMe, PMe2, PHPh, PPh2, PMePh, SH, SMe, SPh; bipy = 2,2′-bipyridine) towards methyl propiolate was carried out .Molecular Structure Analysis
Methyl propiolate (HC≡CCOOCH3, MP) isolated in argon and nitrogen matrices was experimentally studied by infrared spectroscopy and by quantum chemical calculations . The calculations, carried out at the DFT(B3LYP) and MP2 levels of theory, predict the existence of two planar conformers .Chemical Reactions Analysis
Methyl propiolate is a reagent and building block for the synthesis of other organic compounds, reactions that exploit the electrophilicity of the alkyne group .Physical And Chemical Properties Analysis
Methyl propiolate is a colorless liquid that is miscible with organic solvents . It has a chemical formula of C4H4O2 and a molar mass of 84.074 g·mol−1 . It has a density of 0.945 g mL−1 and a boiling point of 103–105 °C (217–221 °F; 376–378 K) .Aplicaciones Científicas De Investigación
Adrenergic Activity
Methyl (2-nitrophenyl)propiolate has been studied for its adrenergic activity. Research conducted by Narvaez and Fernández (1993) involved the preparation of methyl-alpha-(p-nitrophenyl)-beta-(1-pyrrolidinyl) propionate and its testing in various pharmacological assays. This compound displayed both alpha and beta adrenergic activities in experimental setups such as acute toxicity tests, effects on the cat nictitating membrane, isolated rat uterus, cardiovascular effects, locomotor activity in mice, and effects on the central nervous system in rabbits as observed through electroencephalography (Narvaez & Fernández, 1993).
Synthesis of Polysubstituted Acrylates
Zhang, Sun, and Yan (2013) reported on a one-pot sequential reaction involving arylamines, methyl propiolate, and 2-aryl-3-nitrochromenes, resulting in the formation of polysubstituted 3-(3-nitro-2-phenylchroman-4-yl)-3-arylaminoacrylates. This reaction is notable for its high yields and diastereoselectivity, contributing to the understanding of reaction mechanisms in organic chemistry (Zhang, Sun, & Yan, 2013).
Methylation of DNA
Lawley and Thatcher (1970) explored the methylation of deoxyribonucleic acid (DNA) in cultured mammalian cells using N-methyl-N'-nitro-N-nitrosoguanidine (MNNG). Their research found that the presence of cellular thiols significantly influences the extent of methylation. This study has implications for understanding the interactions between chemicals and genetic material in living cells (Lawley & Thatcher, 1970).
Reactions with Fullerenes
Hsiao, Chidambareswaran, and Cheng (1998) discovered that methyl propiolate reacts with C(60) in the presence of triphenylphosphine to produce novel compounds like bismethanofullerenes and ethenofullerenes. This research highlights the potential of using methyl (2-nitrophenyl)propiolate in the development of new materials, particularly in the field of nanotechnology (Hsiao, Chidambareswaran, & Cheng, 1998).
Development of 1,6-Diionic Phosphorus Betaines
Yavari, Alizadeh, and Anary‐Abbasinejad (2002) conducted research leading to the creation of stable 1,6-diionic organophosphorus compounds. They utilized methyl propiolate in the presence of a strong NH-acid, showcasing the versatility of methyl (2-nitrophenyl)propiolate in creating novel chemical structures (Yavari, Alizadeh, & Anary‐Abbasinejad, 2002).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Methyl propiolate is a ROS promoter selective for cancer tissue . It has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . It has potential applications in several important areas, such as catalytic reduction of CO2, luminescence, medicinal chemistry, supramolecular chemistry, etc .
Propiedades
IUPAC Name |
methyl 3-(2-nitrophenyl)prop-2-ynoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c1-15-10(12)7-6-8-4-2-3-5-9(8)11(13)14/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGVLGPQKILSPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-nitrophenyl)prop-2-ynoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-methoxypropyl)-7-(4-(2-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2933634.png)


![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2933638.png)
![N-(benzo[d]thiazol-2-yl)-2-((4-(4-fluorophenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2933639.png)

![[2-(Morpholin-4-ylsulfonylmethyl)phenyl]methanamine](/img/structure/B2933645.png)
![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylacetamide](/img/structure/B2933646.png)
![6-chloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-methylpyridine-3-carboxamide](/img/structure/B2933647.png)
![(3E)-3-[(3-fluorophenyl)methylidene]chromen-4-one](/img/structure/B2933648.png)
![N-(2-chlorobenzyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2933649.png)
![(Z)-8-(3,4-dimethoxybenzyl)-2-(2,3-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2933650.png)

